5-bromo-3-(2,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a brominated indole core and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:
Bromination: The starting material, 3-[(2,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Cyclization: The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the indole core.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium catalysts with phosphine ligands in an inert atmosphere.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dehalogenated indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Studies: Used as a probe to study biological pathways involving indole derivatives.
Chemical Biology: Employed in the design of molecular inhibitors targeting specific enzymes or receptors.
Pharmaceutical Development: Investigated as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the indole core can interact with various biological targets through hydrogen bonding and π-π interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzyl Alcohol: Shares the trimethoxyphenyl group but lacks the indole core.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Contains a brominated aromatic ring but differs in the overall structure.
N-(5-Bromo-2-pyridinyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: Similar in having a brominated aromatic ring and trimethoxyphenyl group but with a different core structure.
Uniqueness
The uniqueness of 5-BROMO-3-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of a brominated indole core with a trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H18BrNO4 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
5-bromo-3-[(2,4,5-trimethoxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C18H18BrNO4/c1-22-15-9-17(24-3)16(23-2)7-10(15)6-13-12-8-11(19)4-5-14(12)20-18(13)21/h4-5,7-9,13H,6H2,1-3H3,(H,20,21) |
InChI Key |
FQQIIARYIIKEMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CC2C3=C(C=CC(=C3)Br)NC2=O)OC)OC |
Origin of Product |
United States |
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